molecular formula C19H17N5O2 B11029785 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol

2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol

Cat. No.: B11029785
M. Wt: 347.4 g/mol
InChI Key: VYKDPJRNTDBILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(8-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4(3H)-QUINAZOLINONE is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4(3H)-QUINAZOLINONE typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is the reaction of anthranilic acid derivatives with acid chlorides to form substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to yield benzoxazin-4-ones. These intermediates are subsequently treated with ammonia to produce the desired quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(8-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit different biological activities and pharmacological properties .

Mechanism of Action

The mechanism of action of 2-[(8-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, including the suppression of tumor growth and the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(8-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4(3H)-QUINAZOLINONE is unique due to its specific ethoxy and methyl substituents, which confer distinct chemical and biological properties. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C19H17N5O2/c1-3-26-15-10-6-8-12-11(2)20-18(22-16(12)15)24-19-21-14-9-5-4-7-13(14)17(25)23-19/h4-10H,3H2,1-2H3,(H2,20,21,22,23,24,25)

InChI Key

VYKDPJRNTDBILD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC4=CC=CC=C4C(=O)N3)C

Origin of Product

United States

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